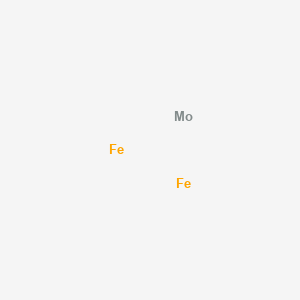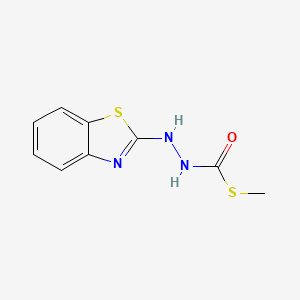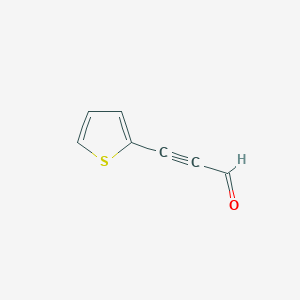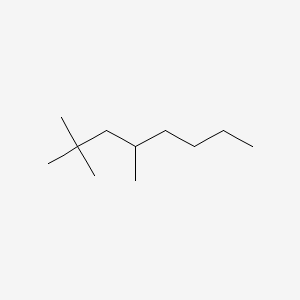
Iron;molybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron molybdenum compounds, particularly iron molybdate, are significant in various industrial and scientific applications. Iron molybdate is a mixed metal oxide with the formula Fe₂(MoO₄)₃. This compound is known for its catalytic properties, especially in the selective oxidation of methanol to formaldehyde. The combination of iron and molybdenum imparts unique chemical and physical properties, making it valuable in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron molybdate can be synthesized through various methods, including:
-
Co-precipitation Method: : This involves the co-precipitation of iron and molybdenum salts, typically iron nitrate and ammonium molybdate, followed by calcination. The process includes dissolving the salts in water, adjusting the pH, and then precipitating the mixed metal hydroxides. The precipitate is then filtered, dried, and calcined at high temperatures to form iron molybdate .
-
Sol-Gel Method: : This method involves the hydrolysis and polycondensation of metal alkoxides. For iron molybdate, iron and molybdenum alkoxides are mixed, hydrolyzed, and then subjected to gelation. The resulting gel is dried and calcined to obtain the final product .
-
Dicarboxylate Decomposition: : Iron molybdate catalysts can also be synthesized via the decomposition of iron and molybdenum dicarboxylates. This method involves using oxalic acid or malonic acid as precursors, which upon decomposition, yield a homogeneous distribution of iron and molybdenum in the final catalyst .
Industrial Production Methods
The industrial production of iron molybdate typically involves the co-precipitation method due to its simplicity and cost-effectiveness. The process is optimized to ensure a homogeneous distribution of the metal oxides, which is crucial for the catalytic performance of the compound .
Chemical Reactions Analysis
Types of Reactions
Iron molybdenum compounds undergo various chemical reactions, including:
-
Oxidation: : Iron molybdate is widely used as a catalyst in oxidation reactions. For example, it catalyzes the oxidation of methanol to formaldehyde .
-
Reduction: : Iron molybdenum compounds can be reduced under specific conditions, leading to the formation of lower oxidation state compounds.
-
Substitution: : These compounds can undergo substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Reduction: Hydrogen or other reducing agents can be used under controlled conditions to reduce iron molybdenum compounds.
Substitution: Various ligands or nucleophiles can be used to achieve substitution reactions.
Major Products
Formaldehyde: Produced from the oxidation of methanol using iron molybdate catalysts.
Reduced Iron Molybdenum Compounds: Formed through reduction reactions.
Scientific Research Applications
Iron molybdenum compounds have diverse applications in scientific research:
-
Catalysis: : Iron molybdate is extensively used as a catalyst in the chemical industry, particularly for the selective oxidation of methanol to formaldehyde .
-
Materials Science: : These compounds are studied for their unique structural and electronic properties, making them suitable for various advanced materials applications .
-
Biology and Medicine: : Iron and molybdenum are essential trace elements in biological systems. Iron molybdenum compounds are investigated for their roles in enzymatic processes and potential therapeutic applications .
-
Environmental Science: : These compounds are used in environmental catalysis, such as the removal of pollutants from industrial emissions .
Mechanism of Action
The mechanism of action of iron molybdenum compounds, particularly in catalysis, involves the interaction of the metal centers with reactants. In the oxidation of methanol to formaldehyde, the iron molybdate catalyst facilitates the transfer of oxygen atoms to methanol, forming formaldehyde and water. The iron and molybdenum centers play crucial roles in the activation of oxygen and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Iron molybdenum compounds can be compared with other mixed metal oxides, such as:
-
Iron Vanadium Oxides: : These compounds are also used as catalysts in oxidation reactions but have different selectivity and activity profiles compared to iron molybdate .
-
Iron Tungsten Oxides: : Similar to iron molybdate, these compounds are used in catalysis but exhibit different structural and electronic properties .
-
Molybdenum Oxides: : Pure molybdenum oxides are used in various applications, but the combination with iron enhances their catalytic properties .
Conclusion
Iron molybdenum compounds, particularly iron molybdate, are valuable in various scientific and industrial applications due to their unique chemical and physical properties. Their preparation methods, chemical reactions, and mechanisms of action make them suitable for use in catalysis, materials science, biology, and environmental science. Comparing these compounds with similar mixed metal oxides highlights their distinct advantages and applications.
Properties
CAS No. |
12023-17-5 |
|---|---|
Molecular Formula |
Fe2Mo |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
iron;molybdenum |
InChI |
InChI=1S/2Fe.Mo |
InChI Key |
DSMZRNNAYQIMOM-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)







